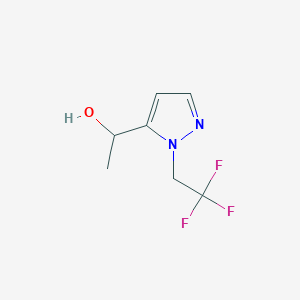
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with a trifluoroethylating agent. One common method is the reaction of 1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are dihydropyrazole derivatives.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride: This compound features a phenyl group instead of a pyrazole ring and has similar fluorinated properties.
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: This compound lacks the pyrazole ring but retains the trifluoroethyl group and ethan-1-ol moiety.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and binding interactions, making it valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C7H9F3N2O |
|---|---|
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)6-2-3-11-12(6)4-7(8,9)10/h2-3,5,13H,4H2,1H3 |
InChI-Schlüssel |
SDXGYKCLNKNRTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=NN1CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















